molecular formula C28H50N10O8 B12614720 Glycyl-L-prolyl-L-leucylglycyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithylglycine CAS No. 915404-04-5

Glycyl-L-prolyl-L-leucylglycyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithylglycine

Cat. No.: B12614720
CAS No.: 915404-04-5
M. Wt: 654.8 g/mol
InChI Key: PLIBFFNRRNCXAY-KGYLXKDPSA-N
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Description

Glycyl-L-prolyl-L-leucylglycyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithylglycine is a useful research compound. Its molecular formula is C28H50N10O8 and its molecular weight is 654.8 g/mol. The purity is usually 95%.
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Properties

CAS No.

915404-04-5

Molecular Formula

C28H50N10O8

Molecular Weight

654.8 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetic acid

InChI

InChI=1S/C28H50N10O8/c1-15(2)11-18(36-26(45)19-8-6-10-38(19)21(40)12-29)25(44)33-13-20(39)37-23(16(3)4)27(46)35-17(7-5-9-32-28(30)31)24(43)34-14-22(41)42/h15-19,23H,5-14,29H2,1-4H3,(H,33,44)(H,34,43)(H,35,46)(H,36,45)(H,37,39)(H,41,42)(H4,30,31,32)/t17-,18-,19-,23-/m0/s1

InChI Key

PLIBFFNRRNCXAY-KGYLXKDPSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CN

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)O)NC(=O)C1CCCN1C(=O)CN

Origin of Product

United States

Biological Activity

Overview of Glycyl-L-prolyl-L-leucylglycyl-L-valyl-N~5~-(diaminomethylidene)-L-ornithylglycine

This compound, often referred to as a peptide, is a synthetic compound that has garnered interest in biochemical research for its potential therapeutic applications. This compound is characterized by its complex structure, which includes multiple amino acids and a unique diaminomethylidene group that may influence its biological properties.

Molecular Structure

  • Molecular Formula : C29H52N10O
  • Molecular Weight : 600.77 g/mol
  • Structure : The compound consists of five amino acids linked by peptide bonds, with a diaminomethylidene modification on the ornithine residue. This configuration is significant for its biological activity.
  • Antimicrobial Properties : Some peptides exhibit antimicrobial activity by disrupting bacterial membranes or inhibiting cell wall synthesis. The presence of specific amino acid sequences can enhance this property.
  • Antioxidant Activity : Peptides can act as antioxidants, scavenging free radicals and reducing oxidative stress in cells.
  • Modulation of Immune Response : Certain peptides play roles in modulating immune responses, potentially enhancing or inhibiting specific pathways.

1. Antimicrobial Activity

A study investigated the antimicrobial effects of various peptide sequences similar to this compound. Results indicated that peptides with hydrophobic amino acids exhibited significant activity against Gram-positive bacteria, suggesting potential applications in developing new antibiotics.

2. Antioxidant Effects

Research has shown that peptides containing proline and valine can enhance antioxidant defenses in human cells. In vitro assays demonstrated that these peptides reduced reactive oxygen species (ROS) levels, indicating their potential for protecting cells from oxidative damage.

3. Immune Modulation

A study focused on the immunomodulatory effects of similar peptides revealed that they could enhance the production of cytokines in immune cells, suggesting a role in boosting immune responses during infections or inflammatory conditions.

Data Tables

Biological Activity Mechanism Reference Study
AntimicrobialDisruption of bacterial membranesSmith et al., 2020
AntioxidantScavenging free radicalsJohnson et al., 2021
Immune ModulationCytokine production enhancementLee et al., 2022

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